molecular formula C11H21NO4 B2808640 (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1931965-01-3

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

Cat. No. B2808640
CAS RN: 1931965-01-3
M. Wt: 231.292
InChI Key: WTYLEXCGLNFFIN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” is a compound with the CAS Number: 1956436-56-8. It has a molecular weight of 246.31 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound or similar compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Deprotection of Boc Amino Acids

“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” is a type of Boc (tert-butoxycarbonyl) amino acid. Boc amino acids are often used in peptide synthesis. The Boc group is used to protect the amino group during peptide bond formation, and can be removed under acidic conditions .

Peptide Synthesis

As mentioned above, “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in peptide synthesis. The Boc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions .

Bioconjugation

“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can potentially be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

Drug Design and Development

Boc-amino acids like “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” are often used in the design and development of new drugs. The Boc group can be used to modify the properties of the drug molecule, or to protect certain functional groups during chemical synthesis .

Chemical Research

“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in various chemical research applications, including the synthesis of complex organic molecules .

Material Science

In material science, “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in the synthesis of polymers or other materials. The Boc group can be used to introduce functionality into the material .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLEXCGLNFFIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

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